

Molecular formula and CAS number for Dimethachlor

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Compound of Interest

Compound Name: Dimethachlor

Cat. No.: B1670658

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An In-depth Technical Guide to Dimethachlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **Dimethachlor**, detailing its chemical properties, mechanism of action, synthesis, and toxicological profile. The information is intended to support research and development activities related to this compound.

Chemical and Physical Properties

Dimethachlor is a chloroacetamide herbicide used for pre-emergence control of annual grasses and some broadleaf weeds.^[1] Its fundamental chemical and physical properties are summarized below.

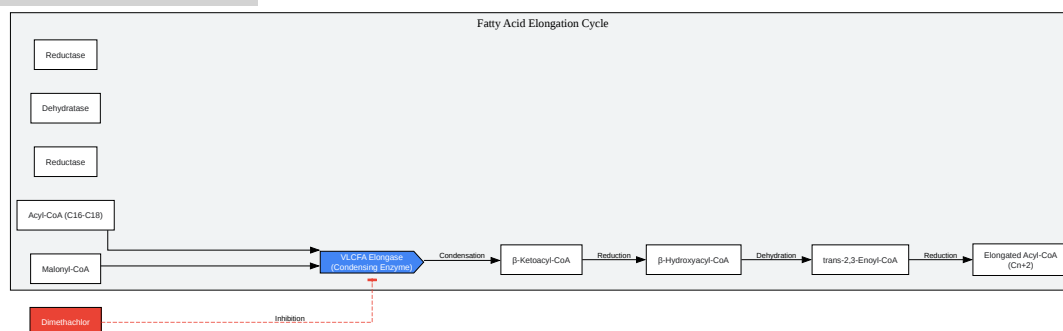
| Property | Value | Reference |
|-------------------|---|---|
| Molecular Formula | C ₁₃ H ₁₈ ClNO ₂ | [1] [2] [3] [4] |
| CAS Number | 50563-36-5 | |
| Molecular Weight | 255.74 g/mol | |
| Appearance | Colorless and odorless crystalline powder | |
| Melting Point | 46.3 °C | |
| Boiling Point | Decomposes from 320 °C | |
| Water Solubility | Practically insoluble | |
| Synonyms | Teridox, Brasan, (RS)-2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

Dimethachlor's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are crucial components of plant cuticular waxes, suberin, and cell membranes. By disrupting the elongation of fatty acid chains, **Dimethachlor** interferes with cell division and enlargement, ultimately leading to the death of susceptible plants. The herbicidal activity is primarily observed during the early developmental stages of weeds.

The following diagram illustrates the general pathway of VLCFA elongation and the point of inhibition by **Dimethachlor**.

Figure 1. Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway by Dimethachlor.



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Figure 1. Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway by **Dimethachlor**.

Synthesis of Dimethachlor

The synthesis of **Dimethachlor** can be achieved through a multi-step process. The general workflow involves the reaction of 2,6-dimethylaniline with methoxyacetaldehyde, followed by hydrogenation and subsequent reaction with chloroacetyl chloride.

The diagram below outlines the key steps in the synthesis of **Dimethachlor**.

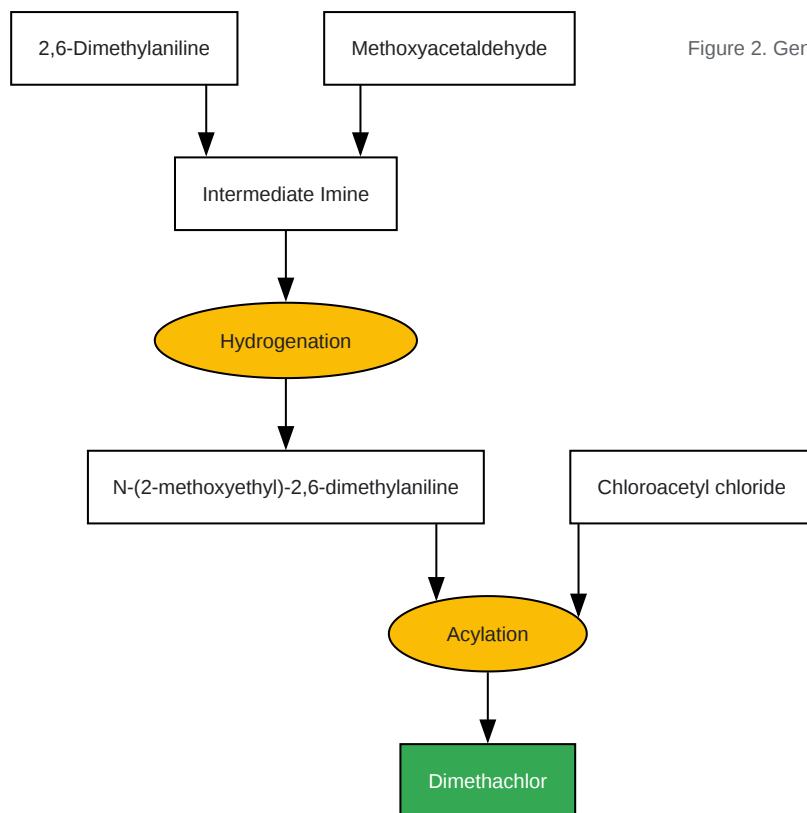


Figure 2. General Synthesis Workflow for Dimethachlor.

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Figure 2. General Synthesis Workflow for **Dimethachlor**.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of **Dimethachlor**.

Synthesis of Dimethachlor

The synthesis of **Dimethachlor** involves a two-step process:

- Reductive Amination: 2,6-Dimethylaniline is reacted with methoxyacetaldehyde in the presence of a reducing agent (e.g., hydrogen gas with a catalyst like palladium on carbon) to

form N-(2-methoxyethyl)-2,6-dimethylaniline. The reaction is typically carried out in an organic solvent.

- Acylation: The resulting N-(2-methoxyethyl)-2,6-dimethylaniline is then acylated using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. The crude product is then purified, for example, by recrystallization, to yield pure **Dimethachlor**.

Analysis of Dimethachlor and its Metabolites in Environmental Samples

A common method for the analysis of **Dimethachlor** and its degradation products in soil and water is Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

- Sample Preparation (QuEChERS method):
 - A representative sample of soil or water is collected.
 - For soil samples, an extraction solvent (e.g., acetonitrile) is added, and the sample is shaken vigorously.
 - A salting-out step is performed by adding a mixture of salts (e.g., MgSO_4 , NaCl) to induce phase separation.
 - The sample is centrifuged, and an aliquot of the supernatant (organic phase) is taken for cleanup.
 - Dispersive solid-phase extraction (d-SPE) is used for cleanup, where the extract is mixed with a sorbent (e.g., PSA, C18) to remove interfering matrix components.
 - The mixture is centrifuged, and the supernatant is filtered before injection into the UHPLC-MS system.
- UHPLC-Orbitrap-MS Analysis:
 - Chromatographic Separation: A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often

containing a small amount of an additive like formic acid to improve peak shape.

- Mass Spectrometric Detection: A high-resolution mass spectrometer, such as an Orbitrap, is used for the detection and quantification of **Dimethachlor** and its metabolites. The instrument is operated in both positive and negative ionization modes to detect a wide range of compounds. Data is acquired in full scan mode for the identification of unknown metabolites and in targeted SIM or MS/MS mode for the quantification of known analytes.

Developmental Toxicity Assessment in Zebrafish (*Danio rerio*)

The zebrafish embryo is a widely used model for assessing the developmental toxicity of chemicals.

- Experimental Setup:
 - Healthy, fertilized zebrafish embryos are collected and placed individually into wells of a multi-well plate containing embryo medium.
 - **Dimethachlor** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the embryo medium. A solvent control group is also included.
 - Embryos are exposed to the different concentrations of **Dimethachlor**, and the test solutions are typically renewed daily.
 - The plates are incubated at a constant temperature (e.g., 28.5 °C) with a standard light-dark cycle.
- Endpoint Evaluation:
 - Mortality: The number of dead embryos/larvae is recorded at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).
 - Hatching Rate: The number of hatched larvae is counted daily.
 - Morphological Abnormalities: Larvae are examined under a microscope for developmental defects, such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial

malformations.

- Body Length: The total body length of the larvae can be measured as an indicator of growth inhibition.

Toxicological Data

The acute toxicity of **Dimethachlor** has been evaluated in mammalian models.

| Toxicity Endpoint | Species | Value | Reference |
|---------------------------|---------|--------------|-----------|
| LD ₅₀ (Oral) | Rat | 1600 mg/kg | |
| LD ₅₀ (Dermal) | Rat | > 3170 mg/kg | |

Studies have also shown that **Dimethachlor** can induce apoptosis and oxidative stress, contributing to its developmental toxicity.

Conclusion

Dimethachlor is an effective herbicide that functions through the inhibition of very-long-chain fatty acid synthesis. This guide has provided a detailed overview of its chemical properties, mechanism of action, synthesis, and key experimental methodologies for its study. The presented information serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. Further research into the specific molecular interactions of **Dimethachlor** with VLCFA elongases and its environmental fate will continue to enhance our understanding of this important compound.

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